molecular formula C19H17ClFN3O3S B2596247 3-(3-Chlorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185013-45-9

3-(3-Chlorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2596247
M. Wt: 421.87
InChI Key: PLUSFXGKUWIJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C19H17ClFN3O3S and its molecular weight is 421.87. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial activity. A study by Dalloul et al. (2017) synthesized a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties. These compounds exhibited significant antimicrobial activity against various microbial strains, highlighting the potential of such structures in developing new antimicrobial agents Dalloul et al., 2017.

Material Science Applications

In the field of materials science, compounds with similar structures have been utilized in the development of advanced materials. Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, which showed promising properties for fuel-cell applications. The proton conductivity and mechanical properties of these materials were superior, making them suitable for use in fuel cells Bae et al., 2009.

Pharmacological Potential

Although the request excludes drug use and dosage, it's worth noting that structurally related compounds have been studied for their pharmacological potential. For example, compounds similar to the specified one have been examined for their antipsychotic profiles in pharmacological test models Wise et al., 1985. This demonstrates the broader relevance of such chemical structures in medicinal chemistry research.

Fluorescent Molecular Probes

The synthesis and spectral properties of fluorescent solvatochromic dyes incorporating similar structural motifs have been explored. Diwu et al. (1997) developed compounds that show strong solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for biological studies Diwu et al., 1997.

Anticancer Activity

Kleczewska et al. (2019) synthesized a series of novel compounds related to the specified chemical, showing significant anticancer activity in various human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies Kleczewska et al., 2019.

properties

IUPAC Name

3-(3-chlorophenyl)-8-(4-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3S/c20-14-3-1-2-13(12-14)17-18(25)23-19(22-17)8-10-24(11-9-19)28(26,27)16-6-4-15(21)5-7-16/h1-7,12H,8-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUSFXGKUWIJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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